molecular formula C24H28N4O4 B2576987 4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891098-93-4

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No. B2576987
M. Wt: 436.512
InChI Key: CJYUQRUOUKZUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality 4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel compounds for potential therapeutic applications. For instance, research has explored the synthesis of novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines with demonstrated anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This highlights the interest in developing new chemical entities with potential pharmacological benefits.

Antimicrobial Activity

Research into piperazine derivatives has also shown antimicrobial properties. Studies have synthesized new 1,2,4-triazole derivatives, some of which displayed good antimicrobial activity against test microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). This suggests potential applications in addressing microbial resistance.

Neurokinin-1 Receptor Antagonism

Casopitant, a compound with a piperidine carboxamide moiety, has been studied for its potent and selective antagonism of the neurokinin-1 (NK1) receptor, showing promise for the prevention of chemotherapy-induced nausea and vomiting (Miraglia, Pagliarusco, Bordini, Martinucci, & Pellegatti, 2010). This exemplifies the therapeutic potential of structurally complex piperazine derivatives.

properties

IUPAC Name

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-17(29)18-6-8-20(9-7-18)26-10-12-27(13-11-26)24(31)25-19-14-23(30)28(16-19)21-4-3-5-22(15-21)32-2/h3-9,15,19H,10-14,16H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYUQRUOUKZUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

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